4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride
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Overview
Description
4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The thiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 4-Methyl-2-(3-aminophenyl)-1,3-thiazole.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(3-Nitrophenyl)-1,3-thiazole: Lacks the methyl group, which can affect its electronic properties and reactivity.
Uniqueness: 4-Methyl-2-(3-nitrophenyl)-1,3-thiazole hydrochloride is unique due to the combination of the nitro group and the thiazole ring, which imparts specific chemical reactivity and potential biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for certain applications.
Properties
IUPAC Name |
4-methyl-2-(3-nitrophenyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.ClH/c1-7-6-15-10(11-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMROGFZALDJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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